N-Benzyl-2-bromopyrimidin-4-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-bromopyrimidin-4-amine typically involves the bromination of pyrimidine derivatives followed by benzylation. One common method involves the reaction of 2-bromopyrimidin-4-amine with benzyl bromide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-bromopyrimidin-4-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
N-Benzyl-2-bromopyrimidin-4-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Benzyl-2-bromopyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an inhibitor of deubiquitinases, which are enzymes involved in the regulation of protein degradation . This inhibition can affect cellular processes such as DNA repair and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-phenylpyrimidin-4-amine: This compound is structurally similar but has a phenyl group instead of a bromine atom.
2-Bromo-4-aminopyridine: This compound has a pyridine ring instead of a pyrimidine ring and is used in various organic synthesis reactions.
Uniqueness
N-Benzyl-2-bromopyrimidin-4-amine is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its bromine atom provides a reactive site for further functionalization, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C11H10BrN3 |
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Molecular Weight |
264.12 g/mol |
IUPAC Name |
N-benzyl-2-bromopyrimidin-4-amine |
InChI |
InChI=1S/C11H10BrN3/c12-11-13-7-6-10(15-11)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14,15) |
InChI Key |
OGEQRGGSSIQHCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC=C2)Br |
Origin of Product |
United States |
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